Qianhucoumarin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

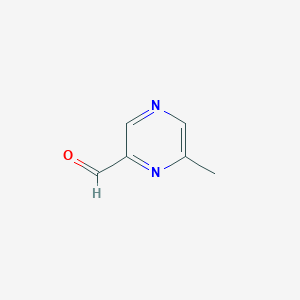

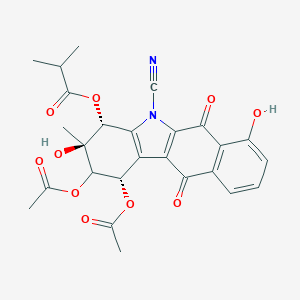

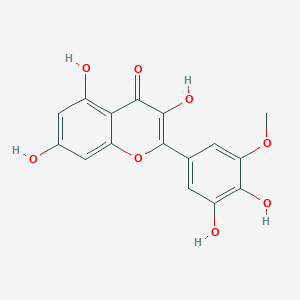

Qianhucoumarin C is a naturally occurring coumarin derivative that has gained significant attention in the scientific community due to its various biological activities. It is extracted from the roots of the traditional Chinese medicinal plant, Qianhu, which is also known as Peucedanum praeruptorum. Qianhucoumarin C has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.

Scientific Research Applications

Isolation and Structural Analysis

- Qianhucoumarin C, along with other minor coumarins, was isolated from Peucedanum praeruptorum, a traditional Chinese medicine, using techniques like high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (HPLC). The structure of these compounds was elucidated through 1D and 2D NMR spectral data analysis (Hou, Luo, Wang, & Kong, 2010).

Pharmacological Potentials

- Pyranocoumarins, including Qianhucoumarin C, from Peucedani Radix (Qian-hu) have shown potential applications in treating cancer and pulmonary hypertension. A study detailed the absolute configurations of these pyranocoumarins, indicating their distinct interactions with the human body (Song, Zhang, Li, Yan, & Wang, 2012).

Metabolic and Chemical Profiling

- In a study on Bolting and Unbolting Peucedanum praeruptorum Dunn (Qianhu), Qianhucoumarin C and other coumarins were profiled. The study highlighted changes in the coumarin content and variety in different parts of the plant, affecting its medicinal quality (Chen, Chu, Zhang, Xie, Dai, Wu, & Peng, 2019).

Chemical Constituents and Quality Control

- Research has been conducted to systematically identify the chemical constituents of Radix Peucedani (Qianhu), including Qianhucoumarin C. This includes extraction, separation, and structural elucidation, aimed at establishing scientific quality control standards for new drug development (Kong Ling-yi, 2010).

Analytical Methodologies

- An analytical methodology using high performance liquid chromatography–nuclear magnetic resonance spectroscopy–tandem mass spectrometry (HPLC-NMR-MS/MS) was developed for simultaneous determination of primary coumarins, including Qianhucoumarin C, in Peucedani Radix. This method is crucial for the quality assessment of traditional Chinese medicines (Liu, Song, Liu, Li, Li, Zhao, Zhang, Tu, Wang, & Song, 2018).

properties

CAS RN |

118492-23-2 |

|---|---|

Product Name |

Qianhucoumarin C |

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

[(9R,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate |

InChI |

InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15+/m0/s1 |

InChI Key |

IPUBQCBQSUVXEV-LSDHHAIUSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

SMILES |

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Canonical SMILES |

CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Other CAS RN |

118492-23-2 |

synonyms |

qianhucoumarin C qianhucoumarin C, (cis)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[f]indan-1-ol](/img/structure/B37803.png)

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)